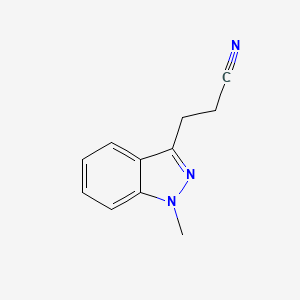

3-(1-Methyl-1h-indazol-3-yl)propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

3-(1-methylindazol-3-yl)propanenitrile |

InChI |

InChI=1S/C11H11N3/c1-14-11-7-3-2-5-9(11)10(13-14)6-4-8-12/h2-3,5,7H,4,6H2,1H3 |

InChI Key |

RISXVFHLUILUDT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)CCC#N |

Origin of Product |

United States |

Modifications of the Nitrile Group:the Nitrile Functionality is a Versatile Handle for Further Chemical Transformations.

Reduction to Amine: The nitrile can be reduced to a primary amine, 3-(1-methyl-1H-indazol-3-yl)propan-1-amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions (e.g., Raney Nickel). This amine can then be acylated, alkylated, or used in reductive amination to introduce further diversity.

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields 3-(1-methyl-1H-indazol-3-yl)propanoic acid. This acid can be converted to esters, amides (via coupling with various amines), or reduced to the corresponding alcohol. derpharmachemica.com

Conversion to Tetrazole: The nitrile can react with sodium azide (B81097) (NaN₃) in the presence of a Lewis acid or ammonium (B1175870) chloride to form a tetrazole ring, which is often used as a bioisostere for a carboxylic acid.

Modifications of the Indazole Ring:the Benzene Portion of the Indazole Ring is Susceptible to Electrophilic Aromatic Substitution. the Regiochemical Outcome of Such Reactions is Directed by the Existing Substituents.

Directing Effects: The fused pyrazole (B372694) ring, particularly the N1-methyl group, and the C3-propyl side chain collectively act as an ortho-, para-directing and activating group for electrophilic substitution. youtube.comlkouniv.ac.inlibretexts.org Therefore, electrophiles are expected to add primarily at the C5 and C7 positions, and to a lesser extent at C4 and C6.

Potential Reactions:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid, which can subsequently be reduced to an amino group for further functionalization.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can sometimes be challenging on nitrogen-containing heterocyles. lkouniv.ac.in

Modification of the Indazole Ring System

Functionalization of the benzene (B151609) portion of the indazole ring is a primary strategy for creating analogs of 3-(1-methyl-1H-indazol-3-yl)propanenitrile. Key methods include halogenation followed by cross-coupling reactions, as well as nitration.

Halogenation: The introduction of a halogen atom onto the indazole ring serves as a crucial handle for further functionalization. Bromination is a common and efficient method for this purpose. For instance, various substituted 1H- and 2H-indazoles can be selectively brominated at the C3 position under mild, ultrasound-assisted conditions using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. nih.gov While this specific methodology targets the C3 position, similar approaches can be adapted for the functionalization of the benzene ring of the indazole core. For example, N-bromosuccinimide (NBS) has been used for the regioselective bromination at the C7 position of 4-sulfonamido-1H-indazoles. rsc.org These halogenated indazoles are versatile intermediates for subsequent cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Halogenated indazole-nitrile derivatives are valuable precursors for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds. rsc.orgchim.it This reaction typically involves the coupling of the halo-indazole with a boronic acid or ester in the presence of a palladium catalyst and a base. rsc.orgnih.gov This methodology is highly versatile, tolerating a wide range of functional groups on both coupling partners and enabling the synthesis of a diverse library of arylated or heteroarylated indazole-nitrile analogs. nih.govnih.gov For example, the Suzuki-Miyaura coupling of 3-iodo-1H-indazoles with various arylboronic acids has been shown to proceed in high yields, demonstrating the feasibility of this approach for C3 functionalization. researchgate.net A similar strategy can be envisioned for the functionalization of the benzene ring of this compound, provided a halogen is first installed at the desired position.

Nitration: The introduction of a nitro group onto the indazole ring offers another avenue for analog synthesis, as the nitro group can be further reduced to an amine and subsequently derivatized. Iron-promoted C3-H nitration of indazoles has been reported, providing a method for direct functionalization. researchgate.net This approach avoids the need for pre-functionalization with a halogen.

| Reaction | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| Bromination | DBDMH, Na2CO3, EtOH, Ultrasound, 40°C, 30 min nih.gov | Bromo-indazole | Mild, rapid, and efficient C-H bond functionalization. nih.gov |

| Suzuki-Miyaura Coupling | Ar-B(OH)2, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3), Solvent (e.g., Dioxane), Microwave irradiation nih.gov | Aryl-indazole | Versatile C-C bond formation, high functional group tolerance. nih.govnih.gov |

| Nitration | Iron-promoted nitrating agents researchgate.net | Nitro-indazole | Direct C-H nitration, provides handle for further functionalization. researchgate.net |

Functional Group Transformations of the Nitrile Moiety

The nitrile group of this compound is a versatile functional handle that can be converted into a variety of other functionalities, including carboxylic acids, primary amines, and ketones. These transformations significantly expand the range of accessible analogs.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comlibretexts.orgchemguide.co.ukyoutube.com Acidic hydrolysis, typically performed by heating the nitrile with a dilute mineral acid like hydrochloric acid, directly yields the carboxylic acid, in this case, 3-(1-methyl-1H-indazol-3-yl)propanoic acid. libretexts.orgchemguide.co.uk Alkaline hydrolysis, using an aqueous base such as sodium hydroxide (B78521), initially forms the carboxylate salt, which must then be acidified in a separate step to furnish the free carboxylic acid. libretexts.orgchemguide.co.uk The resulting carboxylic acid is a valuable intermediate for further derivatization, such as amide bond formation. The synthesis of 1-methyl-1H-indazole-3-carboxylic acid is a well-established process, indicating the feasibility of this transformation on the indazole scaffold. google.comresearchgate.net

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine, which provides a key site for introducing further diversity. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into 3-(1-methyl-1H-indazol-3-yl)propan-1-amine. The existence of the closely related compound 3-(5-methyl-1H-indazol-3-yl)propan-1-amine in chemical databases suggests that this reduction is a viable synthetic route. nih.gov

Reaction with Grignard Reagents to Form Ketones: The addition of a Grignard reagent (R-MgX) to the nitrile group, followed by acidic workup, yields a ketone. masterorganicchemistry.comyoutube.com This reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to the corresponding ketone. masterorganicchemistry.com This methodology allows for the introduction of a wide variety of R groups, depending on the Grignard reagent used, leading to the formation of compounds such as 1-alkyl- or 1-aryl-3-(1-methyl-1H-indazol-3-yl)propan-1-ones. This transformation is a powerful tool for carbon-carbon bond formation and the synthesis of more complex analogs. nih.gov

| Transformation | Reagents and Conditions | Product Functional Group | Key Features |

|---|---|---|---|

| Hydrolysis | 1. H3O+, heat libretexts.orgchemguide.co.uk 2. a) NaOH, heat; b) H3O+ libretexts.orgchemguide.co.uk | Carboxylic Acid | Provides an intermediate for further derivatization (e.g., amides). researchgate.net |

| Reduction | LiAlH4 followed by H2O workup | Primary Amine | Introduces a basic nitrogen for further functionalization. nih.gov |

| Grignard Reaction | 1. R-MgX 2. H3O+ masterorganicchemistry.com | Ketone | Forms a new C-C bond and introduces a carbonyl group for further reactions. youtube.com |

Side Chain Elaboration for Analog Synthesis

Modification of the propanenitrile side chain itself provides another layer of diversification for the synthesis of analogs. This can be achieved by first converting the nitrile to a more reactive functional group, such as a carboxylic acid or ketone, and then performing subsequent reactions to extend or modify the side chain.

One key strategy involves the hydrolysis of the nitrile to the corresponding carboxylic acid, 3-(1-methyl-1H-indazol-3-yl)propanoic acid, as described previously. This carboxylic acid can then serve as a starting point for a variety of transformations. For example, it can be coupled with amines to form amides, or it can be reduced to an alcohol. Furthermore, the carboxylic acid can be converted into a ketone, for instance, by reaction with an organolithium reagent. The synthesis of 1-(1-methyl-1H-indazol-3-yl)ethanone from 1-methyl-1H-indazole-3-carboxylic acid demonstrates the feasibility of this type of transformation on the indazole scaffold. prepchem.com

Once a ketone is installed on the side chain, it can undergo a wide range of classical carbonyl chemistry reactions. For example, aldol (B89426) condensations, Wittig reactions, or reductive aminations can be employed to further extend and functionalize the side chain, leading to a vast array of structurally diverse analogs. While direct elaboration of the propanenitrile side chain is less common, its conversion to these other functional groups opens up a wealth of synthetic possibilities for creating novel indazole-based compounds. The synthesis of antifungal indazole analogs often involves multi-step sequences where side chains are built up and modified to achieve the desired biological activity, highlighting the importance of such elaboration strategies. scholaris.ca

| Intermediate | Subsequent Reaction Examples | Potential Analog Structures |

|---|---|---|

| 3-(1-Methyl-1H-indazol-3-yl)propanoic acid | - Amide coupling

| - Amides with various amines

|

| Ketone derivatives (from Grignard reaction) | - Aldol condensation

| - α,β-Unsaturated ketones

|

Reaction Chemistry and Mechanistic Studies of 3 1 Methyl 1h Indazol 3 Yl Propanenitrile

Reactivity of the 1-Methyl-1H-Indazole Core

The reactivity of the 1-methyl-1H-indazole core is a subject of significant interest in synthetic organic chemistry due to the prevalence of this scaffold in medicinally important compounds. The fusion of a benzene (B151609) ring to a pyrazole (B372694) ring results in a unique electronic structure that dictates its chemical behavior. The presence of the methyl group at the N1 position has a profound influence on the reactivity of the indazole system by locking its tautomeric form and modifying the electron distribution within the bicyclic system.

Electrophilic Aromatic Substitution on the Benzo Ring

The 1-methyl-1H-indazole ring system is considered electron-rich and, as such, readily undergoes electrophilic aromatic substitution reactions on the fused benzo ring. chemicalbook.com The pyrazole portion of the molecule acts as an activating group, directing incoming electrophiles to specific positions on the benzenoid ring. The rate of these reactions is generally faster than that of benzene itself. quora.com

The mechanism of electrophilic aromatic substitution on the 1-methyl-1H-indazole core follows the general two-step pathway characteristic of these reactions:

Formation of the arenium ion: The aromatic π system of the benzo ring acts as a nucleophile, attacking the electrophile (E+). This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. This step is typically fast. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For 1-methyl-1H-indazole, the position of substitution is influenced by the directing effects of both the pyrazole ring and the N-methyl group.

A variety of functionalizations such as arylation, alkylation, acylation, alkenylation, alkynylation, trifluoromethylation, selenylation, nitration, cyanation, and bromination have been reported for indazole derivatives. researchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 1-Methyl-1H-Indazole Derivatives

| Reaction | Reagents | Major Product(s) | Reference |

| Nitration | HNO₃/H₂SO₄ | 1-Methyl-5-nitro-1H-indazole | researchgate.net |

| Bromination | Br₂/AcOH | 1-Methyl-3,5-dibromo-1H-indazole | researchgate.net |

| Chlorination | SO₂Cl₂ | 1-Methyl-3-chloro-1H-indazole | chemicalbook.com |

| Acylation | Ac₂O/AlCl₃ | 1-Methyl-3-acetyl-1H-indazole | researchgate.net |

Nucleophilic Attack on the Pyrazole Nitrogen Atoms

The pyrazole ring of 1-methyl-1H-indazole contains two nitrogen atoms. The N1 nitrogen is tertiary, being bonded to the methyl group and two carbon atoms of the ring. The N2 nitrogen is a pyridine-like nitrogen, possessing a lone pair of electrons in an sp² hybrid orbital in the plane of the ring. nih.gov This lone pair is available for reaction with electrophiles, rendering the N2 atom nucleophilic and basic. nih.govresearchgate.net

The nucleophilicity of the N2 atom is a key aspect of the reactivity of 1-methyl-1H-indazole. It can react with a variety of electrophiles, most notably alkylating agents, leading to the formation of quaternary indazolium salts.

The general mechanism for nucleophilic attack by the N2 atom involves the donation of its lone pair of electrons to an electrophile (E+), resulting in the formation of a new N-E bond and a positive charge on the N2 nitrogen.

Table 2: Examples of Nucleophilic Attack on the N2 Atom of 1-Methyl-1H-Indazole

| Electrophile | Reagent | Product | Reference |

| Methyl iodide | CH₃I | 1,2-Dimethyl-1H-indazolium iodide | rsc.org |

| Benzyl bromide | BnBr | 2-Benzyl-1-methyl-1H-indazolium bromide | acs.org |

| Meerwein's reagent | (CH₃)₃OBF₄ | 1,2-Dimethyl-1H-indazolium tetrafluoroborate | acs.org |

Skeletal Editing and Ring Expansion Reactions of Indazole Derivatives

Skeletal editing is a modern synthetic strategy that involves the precise modification of a molecule's core structure through atom insertion, deletion, or rearrangement. researchgate.netchemrxiv.org These techniques are valuable for the late-stage diversification of complex molecules, such as drug candidates. chemrxiv.orgchemrxiv.org In the context of indazole derivatives, skeletal editing can provide access to novel heterocyclic systems that would be challenging to synthesize through traditional methods.

One notable example of skeletal editing involving indazoles is their conversion to quinazolinones. A Selectfluor-mediated one-carbon insertion into 2H-indazoles has been reported, where one equivalent of the indazole serves as the carbon source. nih.gov This reaction proceeds through a carbon atom insertion between the two nitrogen atoms of the indazole ring, accompanied by oxidation at the C3 position. nih.gov

Another approach to modifying the indazole skeleton is through ring expansion reactions. For instance, indazoles can be expanded to quinazolinones. rsc.org Additionally, C to N atom swapping in indoles can be used to synthesize indazoles through the oxidative cleavage of the indole's heterocyclic core followed by ring closure. chemrxiv.org

Table 3: Skeletal Editing and Ring Expansion Reactions of Indazole Derivatives

| Reaction Type | Starting Material | Product | Key Features | Reference(s) |

| C to N Atom Swap | Indole | Indazole | Oxidative cleavage and ring reconstruction | researchgate.netchemrxiv.orgchemrxiv.org |

| One-Carbon Insertion | 2H-Indazole | Azo-linked-quinazolinone | Selectfluor-mediated, uses indazole as carbon source | nih.gov |

| Ring Expansion | Indazole | Quinazolinone | Various methods reported | rsc.org |

Tautomeric Equilibria and Their Influence on Reactivity

Indazole can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. chemicalbook.comresearchgate.net The 1H-tautomer is generally the more thermodynamically stable form. chemicalbook.comresearchgate.netbeilstein-journals.org The position of the tautomeric equilibrium can be influenced by factors such as the solvent and the nature of substituents on the ring. nih.gov

In the case of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile, the presence of the methyl group at the N1 position "locks" the molecule into the 1H-tautomeric form. This has significant consequences for its reactivity, as it prevents the tautomerization that is possible in N-unsubstituted indazoles. The fixed 1H-tautomeric structure means that reactions will consistently occur from this isomeric form, leading to greater regioselectivity in many cases.

The greater stability of the 1H-tautomer of indazole has been established through both experimental and computational studies. nih.govresearchgate.net For the parent indazole, the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.govresearchgate.net This inherent stability of the 1H-form is a key reason why N-alkylation of unsubstituted indazoles often favors the N1 position under thermodynamic control. nih.gov

The locked tautomeric form of 1-methyl-1H-indazole simplifies its reactivity profile compared to its unsubstituted counterpart. For example, in electrophilic aromatic substitution, the directing effects are solely from the fixed 1-methyl-1H-pyrazole ring, without the complication of a competing tautomer. Similarly, nucleophilic attack is directed at the N2 position, as the N1 position is already occupied.

Transformations Involving the Propanenitrile Functional Group

The propanenitrile side chain at the C3 position of the indazole ring offers a versatile handle for further chemical modifications. The nitrile group is a valuable functional group in organic synthesis and can be converted into a variety of other functionalities, including carboxylic acids, amides, amines, and ketones. pressbooks.pub

Hydrolysis Reactions of Nitriles in Indazole Context

The hydrolysis of a nitrile is a common transformation that typically yields a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.comnumberanalytics.com This reaction can be catalyzed by either acid or base. numberanalytics.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile is heated with an aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.org The reaction proceeds in two stages: first, the nitrile is hydrolyzed to an amide, which is then further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. byjus.comlibretexts.org

The mechanism for the acid-catalyzed hydrolysis of the nitrile in this compound would involve the following steps:

Protonation of the nitrile nitrogen: This increases the electrophilicity of the nitrile carbon. pressbooks.publumenlearning.com

Nucleophilic attack by water: A water molecule attacks the electrophilic carbon atom. pressbooks.publumenlearning.com

Proton transfer: A proton is transferred from the oxygen to the nitrogen atom.

Tautomerization: The resulting imidic acid tautomerizes to the more stable amide.

Hydrolysis of the amide: The amide is then hydrolyzed to the corresponding carboxylic acid under the acidic conditions.

Base-Catalyzed Hydrolysis:

In the presence of a base, such as sodium hydroxide (B78521), the nitrile is heated to induce hydrolysis. libretexts.org The reaction initially forms an amide, which is then hydrolyzed to a carboxylate salt and ammonia (B1221849). byjus.comlibretexts.org Acidification of the reaction mixture is required to obtain the free carboxylic acid. libretexts.org

The mechanism for the base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation from water to form the amide intermediate, which is subsequently hydrolyzed.

The presence of the 1-methyl-1H-indazole core is not expected to significantly interfere with the hydrolysis of the propanenitrile group, although the electronic properties of the indazole ring may have a minor influence on the reaction rate.

Reduction Reactions to Amines or Aldehydes

The nitrile group of this compound can be reduced to form either a primary amine or, under specific conditions, an aldehyde. The complete reduction to an amine is a common and high-yielding transformation.

Reduction to Primary Amines: This transformation involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. It can be achieved through two primary methods:

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Catalysts such as Raney nickel, palladium, or platinum are effective for this transformation, which typically requires elevated temperature and pressure. studymind.co.ukchemguide.co.uk The choice of catalyst and reaction conditions (solvent, pH, pressure) is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.org The reaction proceeds by hydrogenating the nitrile to 3-(1-methyl-1H-indazol-3-yl)propan-1-amine.

Chemical Reduction: Powerful hydride-donating reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines. chemguide.co.ukcommonorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to neutralize the reaction mixture and liberate the amine product. studymind.co.ukchemguide.co.uk Other reagents like diborane (B8814927) can also be used. wikipedia.org

Partial Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde is a more delicate transformation that requires milder reducing agents capable of stopping the reaction at the intermediate imine stage, which is then hydrolyzed. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are commonly used for this purpose. The reaction is run at low temperatures, and the intermediate imine-aluminum complex is hydrolyzed during the workup to yield 3-(1-methyl-1H-indazol-3-yl)propanal.

| Reaction Type | Reagent(s) | Product |

| Complete Reduction | 1. LiAlH₄ in ether 2. H₂O | 3-(1-Methyl-1H-indazol-3-yl)propan-1-amine |

| Complete Reduction | H₂ / Raney Ni | 3-(1-Methyl-1H-indazol-3-yl)propan-1-amine |

| Partial Reduction | 1. DIBAL-H in toluene (B28343) 2. H₂O | 3-(1-Methyl-1H-indazol-3-yl)propanal |

Reactions with Organometallic Reagents to Ketones

The electrophilic carbon atom of the nitrile group in this compound readily reacts with the nucleophilic carbon of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). This reaction provides a versatile route for the synthesis of ketones.

| Organometallic Reagent (R-MgBr) | Resulting Ketone Product |

| Methylmagnesium bromide (CH₃MgBr) | 4-(1-Methyl-1H-indazol-3-yl)butan-2-one |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-(1-Methyl-1H-indazol-3-yl)pentan-3-one |

| Phenylmagnesium bromide (C₆H₅MgBr) | 1-(1-Methyl-1H-indazol-3-yl)-3-phenylpropan-1-one |

Cycloaddition Reactions Involving the Nitrile Group

While less common than reductions or organometallic additions, the nitrile group can participate in cycloaddition reactions, most notably acting as a dipolarophile in [3+2] cycloadditions. A key example is the reaction with organic azides to form tetrazole rings. In this reaction, the nitrile's π-system reacts with the 1,3-dipolar azide (B81097).

For this compound, reaction with an azide, such as sodium azide in the presence of a proton source or a Lewis acid like zinc chloride, would be expected to yield a 5-substituted tetrazole. The product would be 5-(2-(1-methyl-1H-indazol-3-yl)ethyl)-1H-tetrazole. This reaction is a powerful method for synthesizing highly functionalized heterocyclic systems.

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Pathways and Transition States

The mechanisms of the primary reactions of nitriles are well-established.

Reaction with Organometallic Reagents: The reaction pathway begins with the nucleophilic attack of the carbanion-like component of the Grignard or organolithium reagent on the electrophilic carbon of the nitrile. This addition breaks the carbon-nitrogen π-bond, with the electrons moving to the nitrogen atom to form an imine anion salt. The subsequent hydrolysis proceeds through protonation of the nitrogen, nucleophilic attack by water on the imine carbon, and eventual elimination of ammonia to yield the ketone. libretexts.org The transition state for the initial nucleophilic attack involves the coordinated approach of the organometallic species to the nitrile group.

Reduction with LiAlH₄: The mechanism involves the transfer of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon. libretexts.org This is followed by a second hydride transfer to the same carbon, leading to a dianion intermediate which is coordinated to the aluminum species. libretexts.org This intermediate is then protonated during the workup to give the primary amine.

Role of Catalysis and Reaction Conditions on Reaction Outcomes

Reaction conditions and catalysts play a pivotal role in directing the outcome of reactions involving this compound.

Catalytic Hydrogenation: In the reduction to amines, the choice of catalyst is critical. Ruthenium, nickel, palladium, and platinum catalysts all show activity, but their selectivity for primary versus secondary or tertiary amines can vary. wikipedia.orgthieme-connect.de The formation of secondary amines occurs when the initially formed imine intermediate reacts with a molecule of the product amine before being fully reduced. wikipedia.org Adding ammonia to the reaction mixture can often suppress this side reaction and improve the selectivity for the primary amine. commonorganicchemistry.com

Organometallic Reactions: The conditions for these reactions are stringent. The use of aprotic, anhydrous solvents like diethyl ether or THF is essential, as organometallic reagents react violently with water or other protic solvents. The final step, the hydrolysis of the imine salt intermediate to the ketone, is crucial and typically requires aqueous acid. The separation of these two distinct steps—addition and hydrolysis—prevents the ketone product from reacting further with the organometallic reagent.

Study of Intermediates in Reaction Sequences

The identification and study of intermediates are key to understanding the reaction mechanisms.

Imine Anion Salt: In the reaction with Grignard or organolithium reagents, the primary intermediate is the magnesium or lithium salt of the imine anion. libretexts.orgyoutube.com This species is stable in the anhydrous reaction medium and is only converted to the final ketone product upon the addition of water or acid. Its stability prevents the addition of a second equivalent of the organometallic reagent, which is why the reaction cleanly stops at the ketone stage. libretexts.org

Imine Intermediate: During catalytic hydrogenation, an imine is formed as an intermediate on the path from the nitrile to the amine. wikipedia.org This imine is typically not isolated as it is rapidly reduced further under the reaction conditions. However, its transient existence is significant as it represents the branch point where side reactions leading to secondary and tertiary amines can occur. wikipedia.org

Computational and Theoretical Investigations of 3 1 Methyl 1h Indazol 3 Yl Propanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the fundamental electronic and structural properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them ideal for the study of medium-sized organic molecules like 3-(1-Methyl-1H-indazol-3-yl)propanenitrile.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry. These studies predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available. For instance, the indazole ring is expected to be largely planar, a common feature in related nitroindazole derivatives. nih.gov The electronic structure, including the distribution of electron density and molecular orbitals, can also be meticulously mapped, providing a foundation for understanding the molecule's reactivity and spectroscopic properties. In broader studies of indazole derivatives, DFT has been successfully used to analyze physicochemical properties and electrostatic potentials, validating the methodologies for such compounds. nih.gov

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-N (indazole) bond length | ~1.35 Å |

| C=C (indazole) bond length | ~1.40 Å |

| C-C (side chain) bond length | ~1.54 Å |

| C≡N (nitrile) bond length | ~1.15 Å |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orgyoutube.com The energy and localization of these orbitals are critical in predicting how a molecule will interact with other chemical species. For this compound, the HOMO is likely to be distributed over the electron-rich indazole ring, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO is expected to be localized more towards the propanenitrile side chain and the pyrazole (B372694) part of the indazole ring, suggesting these are the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.gov In studies of similar heterocyclic compounds, FMO analysis has been crucial in determining the nature of electronic charge transfers within the molecule. researchgate.net

Table 2: Frontier Molecular Orbital Properties (Illustrative)

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 | Indazole Ring |

| LUMO | -1.2 | Propanenitrile and Pyrazole Moiety |

Note: These energy values are hypothetical and serve to illustrate the concepts of FMO analysis.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov For this compound, an MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the indazole ring and the nitrile group, indicating these are electron-rich areas and potential sites for interaction with electrophiles or hydrogen bond donors. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those on the methyl group and the propanenitrile chain, highlighting them as potential sites for nucleophilic attack. Such maps are instrumental in understanding intermolecular interactions, which is crucial for drug design and materials science. nih.govresearchgate.net

Computational methods, particularly DFT, can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, has shown excellent results in predicting ¹H and ¹³C NMR spectra for indazole derivatives. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus in this compound, a theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental data can help in the structural elucidation and confirmation of the compound. Discrepancies between predicted and experimental shifts can also provide insights into solvent effects and conformational dynamics in solution. nih.gov

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative)

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| N-CH₃ | 4.10 | 4.05 |

| CH₂ (alpha to indazole) | 3.20 | 3.15 |

| CH₂ (beta to indazole) | 2.90 | 2.85 |

Note: The chemical shift values are for illustrative purposes and would require specific calculations for accurate prediction.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are essential computational tools in drug discovery and development, providing insights into the conformational preferences of a molecule and its potential interactions with biological targets.

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. For this compound, conformational analysis is crucial to understand the spatial arrangement of the propanenitrile side chain relative to the rigid indazole moiety. The flexibility of the propanenitrile side chain, with its rotatable single bonds, allows the molecule to adopt various conformations. Theoretical studies on substituted prolines, which also feature a five-membered ring and flexible side chains, have shown that the nature and bulkiness of the substituent significantly influence the accessible conformational space. nih.govnih.gov Similarly, for the title compound, the interaction between the nitrile group and the indazole ring, as well as steric effects, will govern the preferred conformations. Understanding this conformational landscape is a prerequisite for meaningful molecular docking studies, as the bioactive conformation might not be the lowest energy one in isolation.

Ligand-Target Interactions: Elucidation of Binding Modes (Computational Aspects)

To understand the potential biological activity of this compound, computational docking studies would be a primary step. This involves simulating the interaction between the compound (the ligand) and a specific protein target. Such studies would aim to predict the preferred binding orientation and affinity of the molecule within the protein's active site.

Key interactions that would be investigated include:

Hydrogen Bonding: The nitrogen atoms of the indazole ring and the nitrile group could act as hydrogen bond acceptors, while any potential hydrogen bond donors on a target protein would be identified.

Hydrophobic Interactions: The methyl group and the aromatic indazole ring would likely engage in hydrophobic interactions with nonpolar residues of a target protein.

Pi-Stacking: The planar indazole ring system could form pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A typical output of such a study would be a table of binding energies and a list of interacting amino acid residues, which is currently not available for this specific compound.

Structure-Based Design Principles for this compound Analogs

Based on hypothetical binding modes from molecular docking, structure-based design principles could be established to create analogs of this compound with potentially improved properties. This rational design process would focus on modifying the core structure to enhance target affinity and selectivity.

Hypothetical design strategies might include:

Substitution on the Indazole Ring: Adding substituents at various positions on the indazole ring could probe for additional binding pockets and potentially form new, favorable interactions.

Modification of the Propanenitrile Chain: Altering the length or flexibility of the three-carbon chain could optimize the positioning of the nitrile group or the indazole core within a binding site.

Bioisosteric Replacement of the Nitrile Group: Replacing the nitrile group with other functional groups (e.g., a carboxylic acid, amide, or tetrazole) could lead to different interaction patterns and improved pharmacokinetic properties.

Without initial docking studies on the parent compound, these design principles remain speculative.

Molecular Dynamics Simulations to Explore Conformational Space and Binding Dynamics (Computational)

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of a ligand-protein complex over time. An MD simulation of this compound bound to a target would reveal:

Binding Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time would indicate the stability of the binding pose predicted by docking.

Conformational Flexibility: MD simulations would explore the different conformations the propanenitrile chain can adopt while in the binding pocket.

Role of Water Molecules: These simulations can elucidate the role of water molecules in mediating interactions between the ligand and the protein.

Detailed results, such as RMSD plots and binding free energy calculations (e.g., MM/PBSA or MM/GBSA), are standard outputs of such simulations but are not available for this compound.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Approaches (Computational)

For a series of analogs of this compound with known biological activities, a QSAR study could be performed. This involves building a mathematical model that correlates the chemical structures of the compounds with their biological activities.

A QSAR study would typically involve:

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of analogs.

Model Building: Using statistical methods like multiple linear regression or machine learning to create an equation that relates the descriptors to the activity.

Model Validation: Rigorously testing the predictive power of the QSAR model.

The resulting model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding further drug design efforts. The absence of a known biological target and a series of active analogs for this compound precludes the development of a QSAR model.

In Vitro Assessment of Biological Target Engagement

In vitro studies are fundamental to understanding the molecular mechanisms through which a compound exerts its effects. For derivatives of the 1-methyl-1H-indazol-3-yl core, these assessments have revealed interactions with key enzymes and receptors.

The indazole moiety is a well-established pharmacophore in the design of enzyme inhibitors, particularly for protein kinases. While specific inhibitory data for this compound is not extensively published, the broader class of 3-substituted-1H-indazole derivatives has demonstrated significant activity against several kinase families. For instance, various analogs have been identified as potent inhibitors of Pim kinases, which are crucial in cell survival and proliferation pathways, and TTK kinase, a key regulator of the mitotic spindle checkpoint.

Furthermore, the indazole scaffold has been explored for its potential to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for diabetes and obesity. Research on related indazole compounds suggests that the core structure can be adapted to achieve potent and selective inhibition of PTP1B. The electronic and steric properties of the substituent at the 3-position of the indazole ring are critical in determining the inhibitory potency and selectivity.

| Enzyme Target | Compound Class | Reported Activity (IC50/Ki) |

|---|---|---|

| Pim-1 Kinase | 3-(Pyrazin-2-yl)-1H-indazole derivatives | Sub-nanomolar to low nanomolar range |

| TTK Kinase | N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)acetamides | Low nanomolar range |

| PTP1B | Indazole-based derivatives | Micromolar to sub-micromolar range |

| Receptor Target | Compound Class | Reported Affinity (Ki/IC50) |

|---|---|---|

| CGRP Receptor | Indazole-containing macrocycles | Low nanomolar to picomolar range |

The modulation of cellular pathways is a critical aspect of understanding a compound's biological effects. Recent research has identified the indazole scaffold as a promising starting point for the development of inhibitors of Unc-51 Like Kinase 1 (ULK1), a serine/threonine kinase that plays a central role in the initiation of autophagy. nih.gov Autophagy is a cellular recycling process that is implicated in both cancer cell survival and neurodegenerative diseases. An in silico screening and subsequent optimization campaign identified indazole-derived compounds that inhibit ULK1 with nanomolar potency. nih.gov These inhibitors were shown to effectively block autophagic flux in cellular models, demonstrating the potential for this chemical class to modulate this critical pathway.

Structure-Activity Relationship (SAR) Studies for Biological Activity Modulation

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, understanding the contributions of the indazole ring, the N-methyl group, and the propanenitrile chain is key to its further development.

The indazole ring is a versatile scaffold that allows for substitution at multiple positions to fine-tune biological activity.

N1-Position: The methylation at the N1 position of the indazole ring in this compound is a key feature. As mentioned in the context of CGRP receptor antagonists, this modification can significantly influence binding affinity depending on the specific interactions within the binding pocket. nih.gov In kinase inhibition, N1-alkylation can be used to modulate solubility and cell permeability, and to explore specific hydrophobic pockets within the ATP-binding site.

Other Positions (C4, C5, C6, C7): Substitutions at other positions on the benzene (B151609) portion of the indazole ring have been shown to have a profound impact on activity. For example, in the development of CGRP receptor antagonists, a 7-methyl group on the indazole core led to a significant increase in binding potency. nih.gov Similarly, for kinase inhibitors, substitutions at these positions can be used to enhance potency and selectivity by targeting specific regions of the kinase domain.

The propanenitrile chain at the C3 position is a distinguishing feature of this compound.

Nitrile Group: The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and can also be a bioisostere for other functional groups. Its metabolic stability and ability to participate in various interactions make it an attractive feature in drug design. The influence of the nitrile group on the biological activity of indazole derivatives is an active area of investigation.

Propanenitrile Chain: The length and flexibility of the linker between the indazole core and the nitrile group are critical for optimal interaction with the biological target. Modifications to this chain, such as altering its length, introducing rigidity (e.g., through double or triple bonds), or adding substituents, can significantly impact potency and selectivity. For instance, in some kinase inhibitors, the linker region plays a crucial role in positioning the key pharmacophoric elements for optimal binding. While specific SAR studies on the propanenitrile chain of this particular compound are limited in the public domain, general principles of medicinal chemistry suggest that this is a critical area for optimization.

Stereochemical Considerations in Activity

The stereochemistry of a molecule, referring to the three-dimensional arrangement of its atoms, can be a critical determinant of its biological activity. Although specific stereochemical studies concerning this compound are not prominently documented, research on related indazole-containing compounds underscores the importance of this aspect.

For instance, the agonist efficacy of a series of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepine derivatives was found to be influenced by stereoelectronic factors within the C3 moiety of the indazole ring. This highlights that the spatial arrangement and electronic properties around the core structure can significantly modulate interactions with biological targets. In other research contexts, chirality has been shown to play a pivotal role. Studies on nature-inspired compounds have revealed that different isomers of a molecule can exhibit vastly different levels of activity, suggesting that biological recognition and uptake may be highly stereoselective processes.

Mechanistic Studies of Biological Actions (Molecular Level)

Understanding how a compound exerts its effects at a molecular level is a cornerstone of medicinal chemistry and pharmacology. This involves identifying the specific proteins or cellular components it interacts with and elucidating the subsequent cascade of events.

Molecular docking and in vitro assays on various indazole derivatives have identified several potential protein targets. These studies predict how the indazole scaffold might orient itself within the active site of an enzyme or the binding pocket of a receptor.

For example, certain 3-substituted 1H-indazoles have been investigated as inhibitors of the IDO1 enzyme, with docking models suggesting that the 1H-indazole motif interacts with the heme cofactor and hydrophobic pockets of the enzyme. nih.gov The inhibitory activity was found to be dependent on the substituent groups at various positions on the indazole ring. nih.gov

Other research has identified different indazole derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling. nih.govnih.gov Docking studies have revealed that the indazole core can form key hydrogen bonds with hinge region residues in the ATP-binding site of kinases such as:

Fibroblast Growth Factor Receptor 1 (FGFR1): The N-H of the indazole ring can form a hydrogen bond with the amino acid Glu562, while a nitrogen atom of the indazole ring bonds with Ala564. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Arylsulphonyl indazole derivatives have been studied for their interactions with VEGFR2 kinase. nih.gov

Aurora Kinases: The indazole core of some derivatives binds to hinge residues Glu211 and Ala213 in the ATP binding site of Aurora kinase A. nih.gov

Other Kinases: Various indazole derivatives have also been found to target c-Kit, PDGFRβ, FLT3, and Tyrosine Threonine Kinase (TTK). nih.gov

These findings collectively suggest that the indazole scaffold is a versatile pharmacophore capable of interacting with a diverse range of biological targets, primarily through hydrogen bonding and hydrophobic interactions within well-defined binding pockets.

Beyond identifying binding sites, research aims to understand the functional consequences of these molecular interactions. For the broader class of indazoles, studies have begun to unravel their effects on cellular processes.

In the context of cancer research, certain indazole derivatives have been shown to induce apoptosis (programmed cell death). rsc.org One such compound promoted apoptosis in breast cancer cells, an effect linked to the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org This compound was also observed to decrease the mitochondrial membrane potential and increase levels of reactive oxygen species (ROS), which are known triggers of apoptosis. rsc.org Furthermore, it was found to disrupt cancer cell migration and invasion by affecting the levels of matrix metalloproteinases. rsc.org

Antimicrobial Research Applications (In Vitro Studies)

The indazole nucleus is a structural feature in many compounds investigated for their antimicrobial properties. In vitro studies, which are experiments conducted in a controlled laboratory setting outside of a living organism, have demonstrated the potential of various indazole derivatives to inhibit the growth of pathogenic bacteria and fungi.

Numerous studies have evaluated the antibacterial activity of synthetic indazole derivatives against a panel of both Gram-positive and Gram-negative bacteria. These assays typically determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivatives based on a 3-methyl-1H-indazole core have demonstrated activity against various bacterial strains. plu.mx For example, one study synthesized a series of 3-methyl-1H-indazole derivatives and found they possessed activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). plu.mx Another investigation into indazole-based thiadiazole hybrids, starting from 5-methyl-1H-indazole-3-carboxylic acid, also reported antibacterial activity against strains like E. coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus. nih.gov

The table below summarizes findings from in vitro antibacterial assays for various indazole derivatives, illustrating the breadth of activity associated with this chemical class.

| Compound Class | Bacterial Strain | Activity/MIC | Reference |

| 3-Methyl-1H-indazole derivatives | Bacillus subtilis | Active | plu.mx |

| 3-Methyl-1H-indazole derivatives | Escherichia coli | Active | plu.mx |

| 2-[(3-methyl-1H-indazol-1-yl)...] derivatives | Staphylococcus aureus | Moderate Activity | researchgate.net |

| 2-[(3-methyl-1H-indazol-1-yl)...] derivatives | Bacillus subtilis | Moderate Activity | researchgate.net |

| 2-[(3-methyl-1H-indazol-1-yl)...] derivatives | Escherichia coli | Moderate Activity | researchgate.net |

| 2-[(3-methyl-1H-indazol-1-yl)...] derivatives | Pseudomonas aeruginosa | Moderate Activity | researchgate.net |

| Indazole-thiadiazole hybrids | Escherichia coli | MIC: 11.23 - 21.03 µg/mL | nih.gov |

| Indazole-thiadiazole hybrids | Pseudomonas aeruginosa | MIC: 12.32 - 24.12 µg/mL | nih.gov |

| Indazole-thiadiazole hybrids | Klebsiella pneumoniae | MIC: 10.32 - 20.01 µg/mL | nih.gov |

| Indazole-thiadiazole hybrids | Staphylococcus aureus | MIC: 13.09 - 25.12 µg/mL | nih.gov |

This table is for illustrative purposes and shows data for related indazole compounds, not specifically this compound.

In addition to antibacterial effects, the indazole scaffold has been explored for its antifungal potential. A variety of indazole derivatives have shown inhibitory activity against clinically relevant fungal pathogens, particularly species from the Candida and Aspergillus genera, which are common causes of opportunistic infections.

Research has shown that certain indazole-linked triazoles exhibit significant in vitro activity against a range of fungal cultures. nih.gov One analog, in particular, was effective against various Candida and Aspergillus species. nih.gov In another study, a series of 2-[(3-methyl-1H-indazol-1-yl)...] naphthyridine derivatives were synthesized and screened for antifungal activity. researchgate.net The compounds exhibited good activity, with some showing significant potency against Aspergillus niger and Candida albicans. researchgate.net Specifically, one compound with a chloro substitution was found to be more potent against A. niger than the standard antifungal drug fluconazole. researchgate.net The development of indazole analogs has also been pursued with the goal of inhibiting specific fungal enzymes, such as the cytochrome bc1 complex in C. albicans. scholaris.ca

The table below presents findings from in vitro antifungal research on various indazole derivatives.

| Compound Class | Fungal Strain | Activity/MIC | Reference |

| 2-[(3-methyl-1H-indazol-1-yl)...] derivatives | Candida albicans | Good Activity | researchgate.net |

| 2-[(3-methyl-1H-indazol-1-yl)...] derivatives | Aspergillus niger | Good Activity | researchgate.net |

| Indazole-linked triazoles | Candida spp. | Significant Activity | nih.gov |

| Indazole-linked triazoles | Aspergillus spp. | Significant Activity | nih.gov |

This table is for illustrative purposes and shows data for related indazole compounds, not specifically this compound.

Anti-Tuberculosis Research (In Vitro)

While direct in vitro anti-tuberculosis studies on this compound are not extensively documented in publicly available research, the broader class of indazole derivatives has emerged as a significant area of investigation in the search for novel anti-tuberculosis agents. The indazole scaffold is recognized for its structural similarities to essential biological molecules, which allows for potential interactions with various targets within Mycobacterium tuberculosis.

Research into indazole analogues has revealed promising inhibitory activity against this pathogen. These studies often involve the synthesis of a series of related compounds to establish structure-activity relationships (SAR), aiming to identify derivatives with potent antimycobacterial effects.

Detailed Research Findings

In vitro screening of various indazole derivatives has identified several compounds with significant activity against Mycobacterium tuberculosis H37Rv, the standard laboratory strain. For instance, a series of indazole-based aroylhydrazones demonstrated excellent antimycobacterial activity, with some compounds exhibiting very low minimum inhibitory concentrations (MIC). researchgate.net One of the most active compounds in this series, designated as 3e, showed a MIC value of 0.3969 μM. researchgate.net Another highly active compound, 3a, had a MIC of 0.4412 μM. researchgate.net

In a different study focused on developing inhibitors for the essential bacterial enzyme glutamate (B1630785) racemase, two promising indazole derivatives were identified. nih.gov Compound 11 and compound 22 displayed potent inhibitory activity with IC₅₀ values of 6.32 ± 0.35 μM and 6.11 ± 0.51 μM, respectively. nih.gov These compounds were effective against both replicating and non-replicating (dormant) bacteria, which is a crucial characteristic for anti-tuberculosis drugs. nih.gov

The molecular interactions of these active indazole derivatives are also a key area of research. Molecular docking studies have suggested that some indazole-based compounds may target the enoyl-acyl carrier protein (ACP) reductase (InhA). researchgate.net InhA is a vital enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway, which is responsible for producing the mycolic acids that are essential components of the mycobacterial cell wall. By inhibiting this enzyme, the compounds can disrupt cell wall formation, leading to bacterial death.

The following table summarizes the in vitro anti-tuberculosis activity of selected indazole derivatives from various research studies.

Table 1: In Vitro Anti-Tuberculosis Activity of Selected Indazole Derivatives

| Compound ID | Chemical Class | Target Organism | MIC (μM) | IC₅₀ (μM) |

| 3a | Indazole-based aroylhydrazone | M. tuberculosis H37Rv | 0.4412 | Not Reported |

| 3e | Indazole-based aroylhydrazone | M. tuberculosis H37Rv | 0.3969 | Not Reported |

| 11 | Indazole derivative | M. tuberculosis | Not Reported | 6.32 ± 0.35 |

| 22 | Indazole derivative | M. tuberculosis | Not Reported | 6.11 ± 0.51 |

Conclusion

Research Rationale for Investigating this compound

The scientific interest in This compound stems from a confluence of factors rooted in the exploration of novel chemical space and the development of sophisticated molecular tools for research.

Exploration of Underexplored Indazole Derivatives

While the indazole scaffold is well-represented in the scientific literature, the vast majority of research has concentrated on derivatives with specific substitution patterns, often driven by their immediate therapeutic potential. nih.gov However, a significant portion of the indazole chemical space remains underexplored. The synthesis and characterization of novel derivatives, such as This compound , are crucial for expanding our understanding of the structure-activity relationships within this important class of compounds. The specific combination of a 1-methyl substitution on the indazole ring and a propanenitrile group at the 3-position represents a unique molecular architecture that warrants investigation. nih.govacs.org

The systematic exploration of such less-common derivatives can lead to the discovery of compounds with novel biological activities or unique physicochemical properties. This exploration is not random but is often guided by computational modeling and a deep understanding of the subtle electronic and steric effects of different functional groups on the indazole core.

Potential for Advanced Molecular Tool Development in Research

Beyond its potential intrinsic biological activity, This compound holds promise as a scaffold for the development of advanced molecular tools. The nitrile group, in particular, offers several avenues for such applications.

The synthesis of 1-methylindazole (B79620) analogs has been a subject of interest in medicinal chemistry for creating isosteres of biologically important molecules like tryptamines, with the aim of improving pharmacokinetic properties. nih.govacs.org While a direct synthesis of the 1H-indazole equivalent can be challenging due to the instability of certain intermediates, the 1-methylated version provides a stable platform for further chemical modifications. nih.govacs.org

The general synthetic strategies for creating 3-substituted-1H-indazoles often involve multi-step processes, and the introduction of a propanenitrile side chain presents a unique synthetic challenge and opportunity. researchgate.net The development of efficient synthetic routes to compounds like This compound is in itself a valuable contribution to organic chemistry.

Detailed research findings on the specific synthesis and application of This compound are not extensively documented in publicly available literature, indicating that it remains a relatively novel and underexplored compound. Its investigation, therefore, represents a frontier in the broader exploration of indazole chemistry.

Advanced Research Applications and Future Directions

Development of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile as a Chemical Probe in Research

While this compound has not yet been extensively documented as a chemical probe, the indazole scaffold to which it belongs is a prime candidate for such development. Chemical probes are essential small molecules used to study biological processes and validate protein targets. The development of indazole-based compounds as selective inhibitors for targets like protein kinases highlights the scaffold's potential. Future research could focus on modifying the propanenitrile group of the title compound with reporter tags (e.g., fluorophores, biotin) or photoreactive groups to create activity-based probes. These probes would enable researchers to identify and study the compound's specific molecular targets within a cellular context, providing invaluable insights into its mechanism of action.

Scaffold Diversification for Novel Research Tool Discovery

The generation of novel research tools hinges on the ability to systematically modify a core chemical structure, a process known as scaffold diversification. The 1-methyl-1H-indazole core of this compound is highly amenable to a variety of synthetic modifications, particularly at the C3 position. A strategy known as "scaffold hopping," which involves replacing a core scaffold with a structurally different one while retaining key binding interactions, has been successfully used to evolve indazole-based inhibitors. nih.govrsc.orgchimia.ch This approach can overcome limitations of an existing scaffold, such as poor metabolic stability.

Recent synthetic advancements have provided a robust toolkit for functionalizing the indazole ring, enabling the creation of diverse compound libraries for screening. These methods allow for the introduction of a wide array of functional groups, which can modulate the compound's biological activity and selectivity.

Table 1: Modern Synthetic Reactions for Indazole Scaffold Diversification

| Reaction Type | Description | Key Features |

|---|---|---|

| C-H Functionalization | Direct modification of carbon-hydrogen bonds on the indazole ring, often catalyzed by transition metals like rhodium or cobalt. rsc.orgrsc.orgresearchgate.netresearchgate.netnih.gov | High atom economy; avoids pre-functionalization steps; allows for late-stage modification of complex molecules. rsc.orgnih.gov |

| Radical Pathways | Utilizes radical intermediates to introduce functional groups such as acyl or carbamoyl (B1232498) moieties at the C3 position under metal-free conditions. rsc.org | Mild reaction conditions; complementary to transition-metal-catalyzed methods. |

| Suzuki–Miyaura Cross-Coupling | A palladium-catalyzed reaction to form carbon-carbon bonds, typically used to attach aryl or heteroaryl groups to a halogenated indazole precursor. researchgate.net | Broad substrate scope; high functional group tolerance; reliable and widely used. |

| C3-Selective Allylation | Copper-hydride (CuH) catalyzed reaction to introduce allyl groups with high regioselectivity, capable of creating quaternary chiral centers. pnrjournal.com | High enantioselectivity; useful for creating structurally complex and stereochemically defined molecules. pnrjournal.com |

These synthetic strategies are crucial for creating libraries of analogues based on the this compound structure, facilitating the discovery of new research tools with tailored biological activities.

Integration with Advanced Screening Platforms for Target Identification (Academic)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands to millions of compounds. nih.govewadirect.comscdiscoveries.comox.ac.uk While specific HTS data for this compound is not publicly available, its structural motif makes it an ideal candidate for inclusion in screening libraries. Academic screening centers can integrate libraries of diverse indazole derivatives into HTS campaigns to identify "hits"—compounds that modulate a specific biological target. scdiscoveries.comthermofisher.com

The process typically involves miniaturized assays in micro-well plates, where automated liquid handling and robotic systems test the library against a biological target, such as an enzyme or a cell line. ox.ac.uk Advances in HTS technology allow for more complex cell-based assays that provide data on a compound's ability to penetrate cells and exert a biological effect, which is crucial for identifying therapeutically relevant molecules. ewadirect.com The results from these large-scale screens can rapidly identify novel biological activities for indazole-based compounds, providing starting points for further investigation and optimization. ox.ac.uk

Green Chemistry Approaches in the Synthesis of Indazole-Nitrile Compounds

The principles of green chemistry aim to make chemical synthesis more environmentally sustainable by reducing waste, using safer solvents, and improving energy efficiency. researchgate.netfrontiersin.org These principles are increasingly being applied to the synthesis of nitrogen-containing heterocycles like indazoles. nih.govpreprints.orgmdpi.com

Future research into the synthesis of this compound and related compounds will likely focus on several key green chemistry strategies:

Use of Greener Solvents : Replacing traditional volatile organic solvents with more benign alternatives like water, polyethylene (B3416737) glycol (PEG), or other bio-based solvents. mdpi.com

Catalyst Innovation : Employing solid-supported or nanoparticle catalysts that can be easily recovered and reused, reducing metal waste. benthamdirect.combohrium.com

Alternative Energy Sources : Utilizing microwaves or ultrasonic irradiation to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. nih.govpreprints.org

Atom Economy : Designing synthetic routes, such as multi-component or domino reactions, that maximize the incorporation of starting materials into the final product, thereby minimizing waste. frontiersin.org

Biocatalysis : Exploring enzymatic routes for key synthetic steps, such as the cyanide-free synthesis of nitriles from aldoximes using aldoxime dehydratases, which operates under mild, aqueous conditions.

Adopting these approaches can significantly reduce the environmental footprint associated with the production of indazole-nitrile compounds for research. benthamdirect.combohrium.com

Continued Elucidation of Novel Reaction Pathways for Indazole Functionalization

The field of synthetic organic chemistry is continuously evolving, with ongoing research dedicated to discovering more efficient and selective ways to functionalize heterocyclic scaffolds. For the indazole core, research is pushing beyond traditional methods to explore novel reaction pathways. Late-stage functionalization via C-H activation is a particularly active area, as it allows for the direct modification of an existing indazole core without the need for lengthy synthetic sequences to pre-install reactive handles. rsc.orgrsc.orgresearchgate.net

Future work will likely focus on developing catalysts that offer even greater control over regioselectivity (e.g., modifying the C5, C6, or C7 positions in addition to C3) and stereoselectivity. The development of photoredox catalysis and electrochemistry also presents new avenues for activating indazole C-H bonds under exceptionally mild conditions, further expanding the synthetic toolkit available to chemists. rsc.org These new pathways will be critical for generating the next generation of structurally unique indazole derivatives for biological screening. rsc.orgresearchgate.net

Expansion of Computational Methodologies for Predictive Modeling in Research

Computational chemistry has become an indispensable tool in modern chemical research, accelerating the design and optimization of bioactive molecules. For indazole derivatives, a range of computational methods are being employed to predict their biological activity and guide synthetic efforts.

Molecular Docking : This technique predicts the preferred binding orientation of a molecule to a target protein, helping to understand the structural basis of its activity. Docking studies have been used to assess the binding of indazole derivatives to targets like renal cancer-related proteins and MAPK1 kinase. rsc.orgmdpi.com

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a molecule and its target protein over time, offering a more realistic view of the binding interactions and stability of the complex. nih.govnih.govresearchgate.netresearchgate.netbohrium.comirbbarcelona.orgfrontiersin.org These simulations have been used to study the interaction of indazoles with enzymes like CYP2E1 and to evaluate the stability of potential anti-inflammatory agents in the active site of COX-2. nih.govresearchgate.netbohrium.com

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models correlate the chemical structures of a series of compounds with their biological activities to develop predictive models. nih.gov These models can identify key structural features required for potency and are used to guide the design of new, more active indazole derivatives, such as inhibitors of HIF-1α. nih.gov

Density Functional Theory (DFT) : DFT calculations are used to study the electronic properties of molecules, such as their HOMO-LUMO energy gaps, which can provide insights into their reactivity and stability. pnrjournal.comrsc.orgnih.gov

The continued expansion and refinement of these computational methodologies will enable more accurate predictions of biological activity, helping to prioritize which derivatives of this compound should be synthesized and tested, thereby saving time and resources.

Exploration of Alternative Biological Pathways and Targets in Pre-clinical Research

The indazole scaffold is considered a "privileged structure" in medicinal chemistry because it can bind to a wide variety of biological targets with high affinity. pnrjournal.com This versatility has led to the development of indazole-based compounds for a diverse range of diseases. nih.govmdpi.comrsc.org While the specific biological targets of this compound are not yet fully elucidated, the activities of other indazole derivatives provide a roadmap for future pre-clinical exploration.

The functionalization of the indazole core allows for the fine-tuning of its pharmacological profile, enabling the targeting of different biological pathways. Pre-clinical research continues to uncover novel applications for this scaffold, demonstrating its vast therapeutic potential.

Table 2: Diverse Biological Targets of Indazole-Based Compounds in Research

| Biological Target Class | Specific Example(s) | Therapeutic Area |

|---|---|---|

| Protein Kinases | EGFR, VEGFR, FGFR, CDK, Aurora Kinase, MAPK1 | Cancer nih.govmdpi.comresearchgate.netnih.gov |

| Enzymes | PARP1/PARP2, HIF-1α, COX-2 | Cancer, Inflammation nih.govbohrium.commdpi.com |

| Receptors | 5-HT3, β3-Adrenergic Receptor | Antiemetic, Cardiovascular nih.govmdpi.com |

| Ion Channels | Not specified | Neurological Disorders |

| Other Proteins | Mcl-1/Bcl-2 | Cancer nih.govrsc.org |

The exploration of this compound and its derivatives in pre-clinical models could uncover novel activities against these and other biological targets, opening up new avenues for therapeutic development.

Q & A

Basic: What are the common synthetic routes for 3-(1-Methyl-1H-indazol-3-yl)propanenitrile, and how can structural purity be validated?

Methodological Answer:

Synthesis typically involves coupling reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling, to introduce the nitrile group to the indazole core. For example, alkylation of 1-methylindazole with acrylonitrile derivatives under basic conditions (e.g., K₂CO₃ in DMF) is a viable route . Structural validation requires:

- NMR : Confirm the absence of unreacted intermediates (e.g., residual alkyl halides) and verify substitution patterns.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺).

- X-ray Crystallography : Use programs like SHELXL or WinGX for single-crystal refinement to resolve ambiguities in connectivity or stereochemistry.

Advanced: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Methodological Answer:

Optimization involves systematic screening of variables:

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while THF may reduce side reactions.

- Catalyst Selection : Pd(PPh₃)₄ for cross-coupling or phase-transfer catalysts for biphasic systems.

- Temperature Control : Lower temperatures (0–25°C) mitigate decomposition of nitrile intermediates.

- Design of Experiments (DOE) : Use response surface methodology to model interactions between variables . Post-reaction analysis via HPLC or GC-MS identifies impurities, guiding iterative refinement.

Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the indazole aromatic protons (δ 7.2–8.1 ppm) and the nitrile carbon (δ ~115–120 ppm). Splitting patterns in the aliphatic region (δ 2.5–4.0 ppm) confirm propionitrile chain connectivity .

- IR Spectroscopy : A sharp C≡N stretch near 2240 cm⁻¹ confirms nitrile presence.

- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., CₙHₘNₚ ± 0.3% tolerance) .

Advanced: How can contradictions between crystallographic data and spectroscopic results be resolved?

Methodological Answer:

Discrepancies (e.g., bond length mismatches in X-ray vs. DFT-calculated structures) require:

- Data Reinterpretation : Check for twinning or disorder in crystallographic models using SHELXL’s TWIN/BASF commands .

- Complementary Techniques : Pair X-ray data with solid-state NMR or Raman spectroscopy to assess polymorphism.

- Thermal Analysis : DSC/TGA identifies crystalline vs. amorphous phases that may skew spectral interpretations .

Basic: What safety protocols are critical when handling this nitrile-containing compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .

- Waste Management : Segregate nitrile waste for incineration by certified facilities to prevent environmental release .

- Emergency Procedures : Neutralize spills with sodium hypochlorite (bleach) to degrade cyanide precursors .

Advanced: How can computational methods predict the reactivity or biological activity of this compound?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models electron density around the nitrile group to predict nucleophilic/electrophilic sites .

- Molecular Docking : AutoDock Vina screens binding affinities to targets like kinases or CYP450 enzymes, leveraging the indazole core’s planar structure .

- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP, BBB permeability) using SMILES notation .

Basic: How can stability studies be designed to assess shelf-life under varying storage conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- Analytical Monitoring : Track decomposition via HPLC-UV (e.g., new peaks indicate hydrolysis byproducts).

- Storage Recommendations : Anhydrous conditions at –20°C in amber vials minimize nitrile hydrolysis .

Advanced: What strategies address low reproducibility in multi-step syntheses of this compound?

Methodological Answer:

- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., Grignard adducts) via in-situ FTIR or LC-MS .

- Process Analytical Technology (PAT) : Use real-time monitoring (e.g., ReactIR) to control reaction endpoints.

- Robustness Testing : Vary reagent stoichiometry (±10%) and assess impact on yield using statistical tools like ANOVA .

Basic: What are the regulatory considerations for documenting synthetic procedures in publications?

Methodological Answer:

- FAIR Data Principles : Report detailed reaction conditions (solvents, catalysts, temperatures) and characterization data (NMR shifts, crystal parameters) to ensure reproducibility .

- CIF Submission : Deposit crystallographic data in the Cambridge Structural Database (CSD) using checkCIF validation .

Advanced: How can electron density maps from X-ray data improve mechanistic understanding of this compound’s reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.